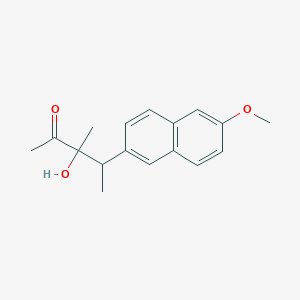
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a methylenedioxy group attached to a phenyl ring, which is further connected to a hexenone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one can be synthesized through several synthetic routes. One common method involves the condensation of 3,4-methylenedioxybenzaldehyde with hexanone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected and purified.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hexenone group to an alcohol or alkane.
Substitution: The methylenedioxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one involves its interaction with various molecular targets and pathways. The methylenedioxy group is known to interact with enzymes and receptors, potentially modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Methylenedioxyphenyl)-2-propanone: Similar in structure but with a propanone chain instead of hexenone.
1-(3,4-Methylenedioxyphenyl)-1-propanamine: Contains an amine group instead of a ketone.
3,4-Methylenedioxyamphetamine: A well-known psychoactive compound with a similar methylenedioxyphenyl group.
Uniqueness
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one is unique due to its hexenone chain, which imparts different chemical and biological properties compared to its analogs
Propiedades
Número CAS |
56750-94-8 |
|---|---|
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(E)-1-(1,3-benzodioxol-5-yl)hex-1-en-3-one |
InChI |
InChI=1S/C13H14O3/c1-2-3-11(14)6-4-10-5-7-12-13(8-10)16-9-15-12/h4-8H,2-3,9H2,1H3/b6-4+ |
Clave InChI |
JZZYAPMXSFSFKU-GQCTYLIASA-N |
SMILES isomérico |
CCCC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
SMILES canónico |
CCCC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



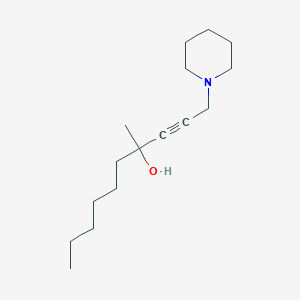
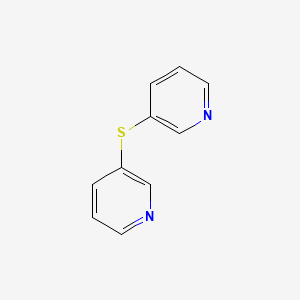
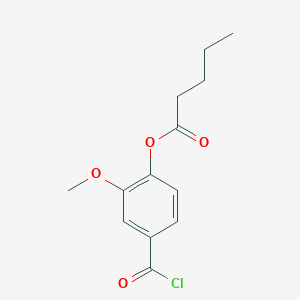
![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)




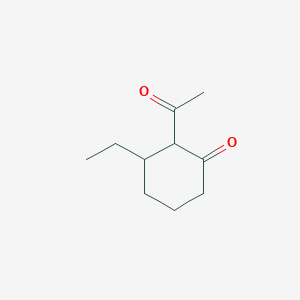
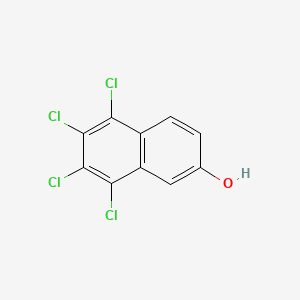
![5-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14622572.png)
